Positional Fluorine Isomerism: 3-Fluoro vs. 5-Fluoro Impact on PDE2 Inhibition
In a series of [1,2,4]triazolo[1,5-a]pyrimidine PDE2 inhibitors, the 3-fluoro regioisomer (title compound) is expected to exhibit distinct potency compared to its 5-fluoro analog (5-fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether). Although direct head-to-head data for this pair is not publicly disclosed, patent WO2015164508A1 demonstrates that fluorine position on the pendant phenyl ring can alter PDE2 IC50 by 5- to 20-fold across closely related templates [1]. The 3-fluoro orientation may favor a different hydrogen-bonding network with the enzyme active site compared to the 5-fluoro isomer, potentially affecting both potency and isoform selectivity [2].
| Evidence Dimension | PDE2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for this exact compound |
| Comparator Or Baseline | 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether (data not publicly available) |
| Quantified Difference | Class-level inference: fluorine positional isomers in analogous triazolopyrimidine series show 5- to 20-fold potency differences (WO2015164508A1) |
| Conditions | In vitro PDE2 enzymatic assay (patent-described conditions) |
Why This Matters
Researchers must use the exact regioisomer to replicate published biological activity, as even single-atom positional changes can lead to significant potency shifts.
- [1] WO2015164508A1 – Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. 2015. https://patents.google.com/patent/WO2015164508A1/en View Source
- [2] Pinheiro S, et al. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs. 2020. https://scispace.com/pdf/biological-activities-of-1-2-4-triazolo-1-5-a-pyrimidines-2m3h5vq7n7 View Source
